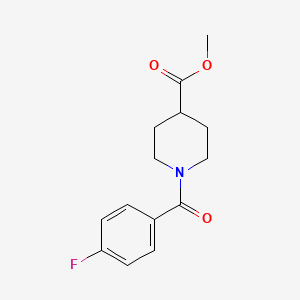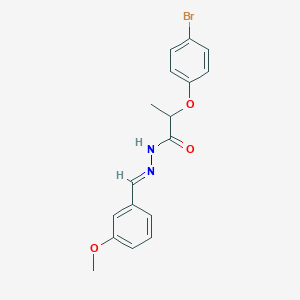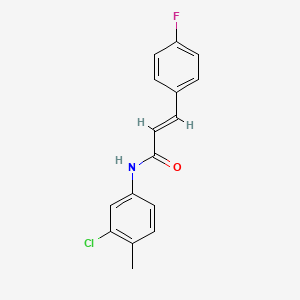
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide, also known as TMT, is a chemical compound that has been widely studied for its potential use in scientific research. TMT is a thiadiazole derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for research in a variety of fields.
Mécanisme D'action
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide is thought to act by disrupting the function of mitochondria, the energy-producing organelles in cells. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide has been shown to cause mitochondrial dysfunction, leading to the production of reactive oxygen species and oxidative stress. This can ultimately lead to cell death and tissue damage.
Biochemical and Physiological Effects:
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide has a range of biochemical and physiological effects, including the induction of oxidative stress, inflammation, and cell death. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide has been shown to cause neurodegeneration and cognitive impairment in animal models, as well as damage to other organs such as the liver and kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide in lab experiments is its ability to induce oxidative stress and neurodegeneration, making it a valuable tool for studying the mechanisms of these processes. However, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide also has limitations, including its potential toxicity and the need for careful handling to avoid exposure.
Orientations Futures
There are a number of future directions for research on N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide, including further studies on its mechanisms of action and potential therapeutic applications. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide has been studied as a potential tool for studying the effects of oxidative stress on the brain, and further research in this area could lead to a better understanding of the mechanisms of neurodegeneration and cognitive impairment. Additionally, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide may have potential therapeutic applications in the treatment of diseases associated with oxidative stress, such as Alzheimer's and Parkinson's disease.
Méthodes De Synthèse
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide can be synthesized through a variety of methods, including the reaction of tert-butyl hydrazine with 2-chloro-3,3-dimethylbutyronitrile, followed by reaction with thiosemicarbazide. This method yields N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide with a purity of over 98%.
Applications De Recherche Scientifique
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide has been studied for its potential use in a number of scientific research applications, including as a tool for studying the effects of oxidative stress on the brain. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide has been shown to induce oxidative stress in the brain, leading to neurodegeneration and cognitive impairment. This makes N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide a valuable tool for studying the mechanisms of oxidative stress and its effects on the brain.
Propriétés
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3OS/c1-11(2,3)7-8(16)13-10-15-14-9(17-10)12(4,5)6/h7H2,1-6H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYYMYCUFYUYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=NN=C(S1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-isopropyl-4-[2-oxo-2-(1-piperidinyl)ethoxy]benzenesulfonamide](/img/structure/B5848547.png)

![2-phenoxy-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5848565.png)
![2-[(4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylic acid](/img/structure/B5848581.png)
![N-(2,4-dimethylphenyl)-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5848590.png)




![4-{2-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]ethyl}-N-ethyl-1-piperazinecarbothioamide](/img/structure/B5848625.png)
![[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methanol](/img/structure/B5848629.png)
![N-(2-chlorophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5848631.png)
![N-[4-(benzyloxy)phenyl]-4-phenylbutanamide](/img/structure/B5848634.png)